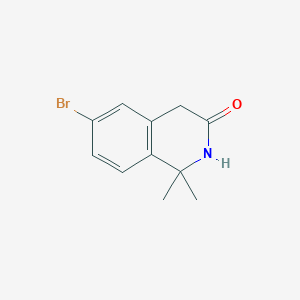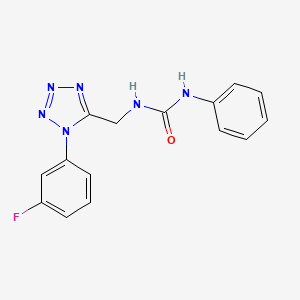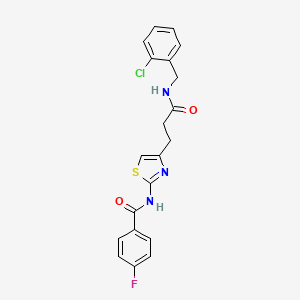![molecular formula C21H16F3N5O2 B2527341 2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 895010-60-3](/img/structure/B2527341.png)
2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide" is an intricate chemical structure that possesses a combination of pyrazolo[3,4-d]pyrimidin and phenylacetamide functionalities. This compound has garnered attention in the realms of medicinal chemistry and pharmaceuticals due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process:
Formation of the pyrazolo[3,4-d]pyrimidin core: : This step often involves cyclization reactions using suitable precursors such as hydrazines and beta-keto esters under acidic or basic conditions.
Introduction of the o-tolyl group:
Attachment of the phenylacetamide moiety: : This step generally involves amide coupling reactions using reagents like N,N’-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimizing each step to maximize yield and purity. Continuous flow processes and green chemistry approaches, such as using less hazardous reagents and solvents, are often employed to ensure sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the o-tolyl moiety, leading to the formation of carboxylic acid derivatives.
Reduction: : Reduction reactions can be targeted at the carbonyl group, converting it to a hydroxyl group.
Substitution: : The compound is prone to nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophiles: : Organolithium reagents or Grignard reagents.
Major Products
Oxidation products: : Carboxylic acid derivatives.
Reduction products: : Alcohol derivatives.
Substitution products: : Various substituted phenylacetamide derivatives.
Scientific Research Applications
This compound is of significant interest in several research fields:
Chemistry
It serves as a building block for the synthesis of more complex molecules and can be utilized in the development of novel heterocyclic compounds.
Biology
In biological studies, this compound is used to explore its effects on cellular processes and to investigate potential mechanisms of action at the molecular level.
Medicine
The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents, due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through the interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidin core is known to engage in hydrogen bonding and π-π stacking interactions with target proteins, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-1-phenylpyrazolo[3,4-d]pyrimidin
4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl acetamide
N-(4-(trifluoromethyl)phenyl)acetamide
Uniqueness
Compared to similar compounds, "2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide" is unique due to the combined presence of the o-tolyl and trifluoromethylphenyl groups. These functional groups enhance the compound's chemical diversity and potentially broaden its range of biological activities and applications.
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2/c1-13-4-2-3-5-17(13)29-19-16(10-26-29)20(31)28(12-25-19)11-18(30)27-15-8-6-14(7-9-15)21(22,23)24/h2-10,12H,11H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYZHAYYRYRXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2527258.png)
![Diethyl 2-[(3-phenoxyphenyl)methylene]malonate](/img/structure/B2527259.png)
![9-[2-chloro-5-(trifluoromethyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2527262.png)




![4-(4-Methylphenyl)-2-{[(pyridin-4-yl)methyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B2527269.png)
![4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2527270.png)

methanol](/img/structure/B2527274.png)

![5-bromo-2-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2527276.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2527279.png)
